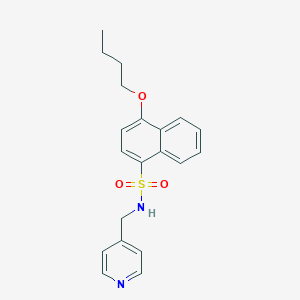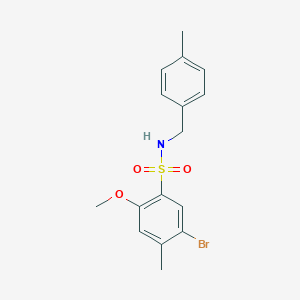![molecular formula C13H16Cl2N2O3S B275372 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)
1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine is a purine nucleoside that is present in all cells of the body. It plays an important role in regulating various physiological processes such as cardiac function, neurotransmission, and immune response. Adenosine exerts its effects by binding to four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3. Among these subtypes, the adenosine A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of cardiovascular and neuronal functions. DPCPX is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor.
Aplicaciones Científicas De Investigación
DPCPX has been extensively used in scientific research to investigate the physiological and pathological roles of the adenosine A1 receptor. For example, DPCPX has been used to study the effects of adenosine A1 receptor activation on the regulation of blood pressure, heart rate, and neuronal activity. DPCPX has also been used to investigate the involvement of adenosine A1 receptor in the development of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Mecanismo De Acción
DPCPX acts as a competitive antagonist of the adenosine A1 receptor by binding to the orthosteric site of the receptor. This prevents the binding of adenosine to the receptor and thereby blocks the downstream signaling pathways mediated by the receptor. The adenosine A1 receptor is coupled to inhibitory G proteins, which inhibit the activity of adenylate cyclase and reduce the intracellular levels of cyclic AMP (cAMP). By blocking the adenosine A1 receptor, DPCPX increases the levels of cAMP and activates downstream signaling pathways that are normally inhibited by the receptor.
Biochemical and physiological effects:
DPCPX has been shown to have several biochemical and physiological effects, mainly due to its antagonistic activity on the adenosine A1 receptor. For example, DPCPX has been shown to increase the release of dopamine in the striatum and to enhance the locomotor activity in mice. DPCPX has also been shown to increase the coronary blood flow and to reduce the infarct size in animal models of myocardial ischemia. Moreover, DPCPX has been shown to enhance the cognitive function and to reduce the seizure activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX has several advantages as a tool for studying the adenosine A1 receptor. It is a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the physiological and pathological roles of the receptor. Moreover, DPCPX has a long half-life and can be administered orally, which facilitates its use in animal experiments. However, DPCPX has some limitations as well. It has a low solubility in water and requires the use of organic solvents for its preparation. Moreover, DPCPX has a high affinity for plasma proteins, which may affect its pharmacokinetics and bioavailability.
Direcciones Futuras
There are several future directions for the use of DPCPX in scientific research. One direction is to investigate the involvement of adenosine A1 receptor in the regulation of immune response and inflammation. Another direction is to study the effects of adenosine A1 receptor activation on the regulation of glucose and lipid metabolism. Moreover, DPCPX can be used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of neurological and cardiovascular disorders.
Métodos De Síntesis
The synthesis of DPCPX involves several steps, starting from the reaction of 4,5-dichloro-2-methylphenol with thionyl chloride to form 4,5-dichloro-2-methylphenyl chloride. This intermediate is then reacted with piperidine-4-carboxylic acid to form 4-(4,5-dichloro-2-methylphenylsulfonyl)piperidine-4-carboxylic acid. The final step involves the conversion of the carboxylic acid to the corresponding amide using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling reagents.
Propiedades
Fórmula molecular |
C13H16Cl2N2O3S |
|---|---|
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
1-(4,5-dichloro-2-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-8-6-10(14)11(15)7-12(8)21(19,20)17-4-2-9(3-5-17)13(16)18/h6-7,9H,2-5H2,1H3,(H2,16,18) |
Clave InChI |
XBXLGVYAOHMTIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)



![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)